molecular formula C15H10BrFN4S B3025693 Flubrotizolam CAS No. 57801-95-3

Flubrotizolam

Cat. No. B3025693
CAS RN: 57801-95-3
M. Wt: 377.2 g/mol
InChI Key: VOZDBDBHBXLWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flubrotizolam is a thienotriazolodiazepine derivative with potent sedative and anxiolytic effects . It has been sold as a designer drug . The IUPAC name for Flubrotizolam is 4-bromo-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0 2,6]trideca-2(6),4,7,10,12-pentaene .


Molecular Structure Analysis

Flubrotizolam has a complex molecular structure. It is composed of a benzene ring fused to a seven-triazole membered 1,4-diazepine ring that is also fused to a 1,2,4 ring . An alkyl methyl (-CH3) is attached at the 1-position of the triazole ring, a 2-fluorophenyl ring is attached at the 6-position of the diazapine ring, and a bromine is attached at the 8-position of the benzene ring .


Chemical Reactions Analysis

Flubrotizolam undergoes metabolism in the human body, with the main metabolic pathway being hydroxylation on the α- and/or 4-position mediated by CYP3A4 and CYP3A5, with subsequent glucuronidation of the hydroxylated metabolites as well as of the parent drug .


Physical And Chemical Properties Analysis

Flubrotizolam has a molecular weight of 377.24 g/mol . Its molecular formula is C15H10BrFN4S .

Scientific Research Applications

Metabolism and Detection in Forensic Samples

Flubrotizolam, a triazole benzodiazepine, has been the subject of research mainly in the context of forensic toxicology. Studies have focused on its metabolism and the detection of its metabolites in various samples. For example, one study detailed the metabolic pathway of flubrotizolam, identifying hydroxylation and glucuronidation as main processes, mediated by specific cytochrome P450 enzymes (CYP3A4 and CYP3A5) (Noble et al., 2017). Another research effort involved analyzing flubrotizolam metabolism in human liver microsomes, human hepatocytes, mice, and authentic human urine samples, highlighting the importance of α-hydroxyflubromazolam as a metabolite for analytical detection (Wohlfarth et al., 2017).

Clinical Toxicology and Emergency Medicine

Flubrotizolam has also been studied in the context of clinical toxicology. Research has focused on its detection in patients presenting to emergency departments. For instance, one study reported the frequent detection of flubrotizolam in patients attending UK emergency departments due to suspected drug misuse, highlighting the substance's long half-life and the production of active metabolites (Hayden et al., 2021).

Designer Drugs and New Psychoactive Substances

Flubrotizolam is often discussed in the context of designer drugs and new psychoactive substances (NPS). Research in this area focuses on the characterization, effects, and risks associated with its use. A comprehensive review on designer benzodiazepines, including flubrotizolam, addressed various clinical and adverse effects, underlining its potency and the associated risks (Edinoff et al., 2022). Another study explored the experiences of flubrotizolam users, documenting its hypnotic and sedative effects, long-lasting amnesia, and rapid tolerance development (Andersson & Kjellgren, 2017).

properties

IUPAC Name

4-bromo-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZDBDBHBXLWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)Br)C(=NC2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206503
Record name Flubrotizolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-fluorophenyl)-9-methyl-

CAS RN

57801-95-3
Record name Flubrotizolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057801953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flubrotizolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUBROTIZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWK85P59MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flubrotizolam
Reactant of Route 2
Flubrotizolam
Reactant of Route 3
Reactant of Route 3
Flubrotizolam
Reactant of Route 4
Reactant of Route 4
Flubrotizolam
Reactant of Route 5
Flubrotizolam
Reactant of Route 6
Reactant of Route 6
Flubrotizolam

Citations

For This Compound
6
Citations
S El Balkhi, C Abbara - Therapeutic Drug Monitoring, 2022 - journals.lww.com
Purpose: Although designer benzodiazepines (DBZDs) constitute a minor part of new psychoactive substances, they deserve the greatest attention because of their popularity among …
Number of citations: 3 journals.lww.com
V Catalani, G Floresta, M Botha… - Chemical Biology & …, 2023 - Wiley Online Library
… The DBZDs predicted to be the most active were flubrotizolam, clonazolam, pynazolam and flucotizolam, consistently with what reported in literature and/or drug discussion fora. The …
Number of citations: 1 onlinelibrary.wiley.com
V Catalani, G Floresta, M Botha, JM Corkery… - Chemical Biology & …, 2022 - europepmc.org
… The DBZDs predicted to be the most active were flubrotizolam, clonazolam, pynazolam and flucotizolam, consistently with what reported in literature and/or drug discussion fora. The …
Number of citations: 1 europepmc.org
V Catalani, M Botha, JM Corkery, A Guirguis, A Vento… - Pharmaceuticals, 2021 - mdpi.com
Designer benzodiazepines (DBZDs) represent a serious health concern and are increasingly reported in polydrug consumption-related fatalities. When new DBZDs are identified, very …
Number of citations: 8 www.mdpi.com
CG Awuchi, MP Aja, NB Mitaki, S Morya… - Journal of …, 2023 - hindawi.com
Across communities worldwide, various new psychoactive substances (NPSs) continue to emerge, which worsens the challenges to global mental health, drug rules, and public health …
Number of citations: 3 www.hindawi.com
J Cooke - tripsitter.com
Warning: The health risks of benzodiazepines shouldn’t be taken lightly. These compounds are particularly problematic. Dependence forms quickly and can have a profoundly negative …
Number of citations: 2 tripsitter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.